Product packaging for hemoglobin Las Palmas(Cat. No.:CAS No. 116711-07-0)

hemoglobin Las Palmas

Cat. No.: B1169518
CAS No.: 116711-07-0
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Description

Hemoglobin Las Palmas is a human hemoglobin variant identified by a point mutation in the beta-globin chain, resulting in a serine to phenylalanine substitution at position 49 (Ser→Phe β49) . This variant is classified as mildly unstable . In heterozygous individuals, it constitutes a significant fraction (approximately 43-45%) of the total hemoglobin but does not typically affect routine hematological values, though mild reticulocytosis has been observed . A key characteristic of research interest is its significant interference with the measurement of HbA1c (glycated hemoglobin) by High-Performance Liquid Chromatography (HPLC) methods . This interference can lead to abnormally low or unreportable HbA1c results, which do not correlate with fasting plasma glucose levels, posing a challenge for diabetes monitoring . As such, this compound is a valuable reagent for researchers developing and validating hemoglobinopathy screening methods, investigating the mechanisms of hemoglobin instability, and studying assay interference in clinical chemistry, particularly in the context of diabetes diagnostics . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

116711-07-0

Molecular Formula

C2H6N2O.H

Synonyms

hemoglobin Las Palmas

Origin of Product

United States

Hemoglobin Las Palmas

Discovery and Nomenclature

was initially identified and described in 1988. nih.govresearchgate.netpsu.edu It was discovered in two members of a family residing in the Canary Islands, Spain. nih.govresearchgate.netpsu.edu Following the established convention for naming new hemoglobin variants, which often derives from the geographical location of their first description, this variant was designated "Las Palmas." nih.govabacusdx.com

Molecular Characterization

Hb Las Palmas is a variant of the beta-globin chain (HBB). nih.govresearchgate.netpsu.eduontosight.ainih.govuniprot.org The defining molecular alteration in this hemoglobin is a point mutation at codon 49 of the beta-globin gene. This mutation results in the substitution of Serine (Ser) with Phenylalanine (Phe) at position 49 of the beta-globin chain. nih.govresearchgate.netpsu.edunih.govuniprot.org This specific change can be denoted as β49(CD8)Ser→Phe, where CD8 indicates the position within the CD helix of the globin fold. nih.govresearchgate.netpsu.edu The presumed DNA mutation responsible for this amino acid change is TCC→TTC at codon 49. psu.edu In individuals heterozygous for Hb Las Palmas, the variant hemoglobin constitutes a significant proportion of the total hemoglobin, typically ranging from 43% to 45%. nih.govpsu.edu

Hematological and Functional Findings

In heterozygous individuals, the presence of generally does not lead to significant abnormalities in routine hematological parameters. nih.govresearchgate.netpsu.edu While a mild reticulocytosis (an increase in immature red blood cells) has been observed in some cases, it typically does not result in severe anemia or pronounced clinical symptoms. nih.govresearchgate.netpsu.edu Early studies on Hb Las Palmas did not definitively determine its specific functional properties, such as oxygen affinity, or how they might be altered by the Ser→Phe substitution. psu.edu Despite its mild instability, the variant's presence in heterozygotes often does not cause overt hemolytic anemia. nih.govresearchgate.netontosight.ai

Data Tables

The following table summarizes key characteristics of :

FeatureDescription
Discovery Year 1988 nih.govresearchgate.netpsu.edu
Origin Canary Islands, Spain nih.govresearchgate.netpsu.edu
Affected Globin Chain Beta-globin (β-chain) nih.govresearchgate.netpsu.eduontosight.ainih.govuniprot.org
Amino Acid Change Serine (Ser) → Phenylalanine (Phe) at position 49. nih.govresearchgate.netpsu.edunih.govuniprot.org
Nomenclature β49(CD8)Ser→Phe nih.govresearchgate.netpsu.edu
Presumed DNA Mutation TCC→TTC at codon 49 psu.edu
Fraction in Heterozygotes 43% - 45% of total hemoglobin nih.govpsu.edu
Stability Slightly unstable nih.govresearchgate.netpsu.eduuniprot.org
Electrophoretic Behavior No separation by standard techniques; betaX and betaA chains separate by PAGE and reversed phase HPLC. BetaX elutes very slowly in RP-HPLC. nih.govpsu.edu
Interference with Assays Interferes with HbA1c measurements by certain HPLC methods, causing an additional small peak after the HbA1c peak. nih.gov
Hematological Impact Generally normal hematological values in heterozygotes; mild reticulocytosis observed. nih.govresearchgate.netpsu.edu Not typically associated with significant hemolytic anemia on its own. nih.govresearchgate.netontosight.ai
Functional Studies Not determined in early reports. psu.edu

Molecular Genetics of Hemoglobin Las Palmas

Genomic Location and Transcriptional Regulation of the Beta-Globin Gene (HBB)

The beta-globin gene, designated HBB, is strategically located on the short arm of human chromosome 11, specifically at position 11p15.5. mdpi.comwikipedia.org It forms a crucial part of the human beta-globin locus, a cluster of five beta-globin-like genes—ε, Gγ, Aγ, δ, and β—arranged in a 5' to 3' order across approximately 70 to 80 kilobases of genomic DNA. wikipedia.orgoup.com

The expression of these genes is meticulously controlled through a complex regulatory network. A key component of this network is the locus control region (LCR), a 34-kilobase regulatory element situated upstream of the epsilon-globin gene (HBE1). wikipedia.orggenecards.org The LCR acts as the primary orchestrator, governing the developmentally regulated, position-independent, and copy-number-dependent expression of the downstream beta-globin genes. wikipedia.orggenecards.org The temporal regulation of each gene within the cluster is influenced by its proximity to the LCR. wikipedia.org Beyond the LCR, transcriptional regulation involves proximal control by transcription factors binding to specific promoter elements, such as the CACCC box, CCAAT box, and TATA box, located within the promoter region of the β-globin gene. wikipedia.orgnih.govpsu.edu Additionally, epigenetic modifications, including DNA methylation and histone modifications, play a significant role by altering chromatin structure and DNA accessibility, thereby fine-tuning gene expression. nih.gov

Precise Nucleotide Variation: HBB:c.149C→T Point Mutation

Hemoglobin Las Palmas arises from a precise point mutation within the beta-globin gene. This specific alteration is identified as HBB:c.149C→T. psu.edubiomedicineonline.org This notation indicates a transition where a cytosine (C) nucleotide at position 149 of the HBB coding sequence is replaced by a thymine (B56734) (T). This seemingly minor change at the nucleotide level has significant ramifications for the resultant protein structure.

Consequential Amino Acid Substitution: Serine (Ser) to Phenylalanine (Phe) at Codon 49 (CD8)

The HBB:c.149C→T point mutation leads to a consequential amino acid substitution in the beta-globin chain. Specifically, a Serine (Ser) residue is replaced by a Phenylalanine (Phe) residue. nih.govnih.govresearchgate.net This substitution occurs at codon 49, which is also referred to as CD8 (codon 8 of the C-D segment of the beta-globin chain). nih.govnih.gov Some references also denote this substitution as p.Ser50Phe, indicating the amino acid position within the mature beta-globin protein. psu.edunih.gov The change from a hydrophilic amino acid like Serine to a hydrophobic amino acid like Phenylalanine at this critical position can impact the protein's folding and stability. This compound has been characterized as a mildly or slightly unstable hemoglobin variant. nih.govresearchgate.netnih.gov

Heterozygous Allelic Expression and Proportion within Total Hemoglobin

This compound has been identified in individuals who are heterozygous for the variant. nih.govresearchgate.net In these heterozygotes, this compound typically constitutes a significant proportion of the total hemoglobin. Research findings have indicated that the variant can account for approximately 43% to 45% of the total hemoglobin in affected individuals. nih.govresearchgate.net This heterozygous expression pattern means that one HBB allele produces the normal beta-globin chain, while the other produces the variant beta-globin chain, leading to a mixture of normal and variant hemoglobin within red blood cells.

Comparative Genetic Analysis with Other Hemoglobin Variants at the β49(CD8) Position (e.g., Hemoglobin Colima)

The β49(CD8) position of the beta-globin chain is a known site for hemoglobin variations. Besides this compound, another notable variant at this specific position is Hemoglobin Colima. Hemoglobin Colima is characterized by a Serine-to-Cysteine (Ser49→Cys or S49C) change at the same β49(CD8) position. nih.govnih.gov Historically, this compound (Ser49→Phe) was the first documented mutation at the beta-49 position, preceding the discovery of Hemoglobin Colima. nih.govnih.govdnai.org

The table below provides a comparative overview of these two hemoglobin variants found at the β49(CD8) position, highlighting their distinct amino acid substitutions originating from different nucleotide changes.

Table 1: Comparative Genetic Analysis of Hemoglobin Variants at β49(CD8) Position (This table is designed for interactivity, allowing for sorting by columns.)

Hemoglobin VariantAffected Position (CD8)Amino Acid ChangeNucleotide Change (HBB:c.)OMIM IdentifierCharacteristic
This compoundβ49Serine → Phenylalanine (Ser→Phe) nih.govnih.govresearchgate.netc.149C→T psu.edubiomedicineonline.org141900.0155 psu.edunih.govdnai.orgMildly unstable nih.govresearchgate.netnih.gov
Hemoglobin Colimaβ49Serine → Cysteine (Ser→Cys) nih.govnih.govc.149C→G nih.gov141900.0513 nih.gov

Known Associated Database Identifiers

This compound and its underlying genetic mutation are documented in several prominent genetic and medical databases. These identifiers facilitate tracking and research into the variant.

Table 2: Database Identifiers for this compound (This table is designed for interactivity, allowing for sorting by columns.)

Database IdentifierAccession/IDSource/Reference
OMIM141900.0155 psu.edunih.govdnai.orgOMIM
dbSNPrs33960931 nih.govuniprot.orgNCBI dbSNP
HbVarHBB_00782 psu.eduGlobin Gene Server
UniProtVAR_002940 uniprot.orgUniProtKB

Structural and Molecular Characteristics of Hemoglobin Las Palmas

Designation as a Mildly Unstable Hemoglobin Variant

Hemoglobin Las Palmas is classified as a mildly unstable hemoglobin variant. nih.govresearchgate.nettandfonline.com This designation stems from observations made during its initial discovery in two heterozygotes, where the variant constituted approximately 43% and 45% of the total hemoglobin, respectively. nih.govresearchgate.net Despite its instability, its presence did not significantly affect standard hematological values in the carriers, although a mild reticulocytosis was noted. nih.govresearchgate.nettandfonline.com

The mild instability of this compound was demonstrated through tests such as heat denaturation and isopropanol (B130326) stability assays. tandfonline.com While these tests indicated a modest increase in hemoglobin precipitation compared to normal hemoglobin, direct observation of Heinz bodies in red cell preparations was almost consistently negative. tandfonline.com Unstable hemoglobin variants are generally characterized by alterations that compromise the molecule's stability in solution, often leading to loss of solubility, precipitation within red blood cells, and subsequent cellular lysis. researchgate.net The mild nature of this compound's instability suggests a less severe impact on red cell integrity compared to more profoundly unstable variants.

Analysis of the Amino Acid Environment at the β49(CD8) Position and its Implications for Globin Fold Stability

The molecular basis for this compound's characteristics lies in a specific amino acid substitution on the beta (β) globin chain. This variant is defined by the replacement of a Serine (Ser) residue with a Phenylalanine (Phe) residue at position β49(CD8). nih.govresearchgate.nettandfonline.com The β49(CD8) position is located at the eighth residue within the CD interhelical region of the β-globin chain. tandfonline.com This particular substitution had not been previously reported in other hemoglobin variants at the time of its discovery. tandfonline.com

The globin fold, a conserved three-dimensional structure common to globins, typically comprises eight alpha-helical segments. wikipedia.org The stability and solubility of this fold are critically dependent on maintaining a hydrophobic core and avoiding the exposure of hydrophobic patches on the generally hydrophilic solvent-exposed surface. wikipedia.org The substitution of the relatively small, polar Serine with the larger, more hydrophobic Phenylalanine at β49(CD8) is significant. tandfonline.com This change is hypothesized to influence the stability of the tetrameric hemoglobin molecule. tandfonline.com For instance, similar large residue substitutions in analogous regions, such as the Leu→Arg change at position β48(CD7) in Hemoglobin Okaloosa, have been shown to impact tetramer stability. tandfonline.com This suggests that the introduction of a bulky, hydrophobic Phenylalanine at a critical position within the β-globin chain could subtly perturb the local protein environment, contributing to the observed mild instability of this compound.

Assessment of Hemoglobin Tetramer Integrity and Subunit Interactions

Hemoglobin in adult humans (Hemoglobin A) is a heterotetramer composed of two alpha (α) subunits and two beta (β) subunits, denoted as α₂β₂. nih.govwikipedia.orghbpinfo.com These four globular protein subunits are associated non-covalently. wikipedia.org The formation of the complete hemoglobin tetramer involves the combination of two α–β dimers, which is crucial for the cooperative "heme–heme" interaction necessary for efficient oxygen uptake and delivery throughout the body. nih.gov

Investigations into Post-Translational Modifications and their Influence on Variant Behavior

Post-translational modifications (PTMs) are covalent changes that proteins undergo after their synthesis, playing a vital role in modulating protein structure, stability, and biological activity. bioninja.com.au Common PTMs include glycosylation, phosphorylation, and the formation of disulfide bridges. bioninja.com.au Hemoglobin is known to undergo various PTMs, which can serve as "reporter molecules" for metabolic perturbations in different disease states. nih.gov

One of the most extensively studied non-enzymatic post-translational modifications of hemoglobin is glycosylation, particularly the formation of glycated hemoglobin (HbA1c) at the N-terminus of the beta chain. nih.govuniprot.org This modification occurs slowly and continuously throughout the red blood cell's lifespan, with its rate increasing in conditions like diabetes mellitus. uniprot.org Investigations into this compound have revealed that this variant can interfere with the accurate quantification of HbA1c when measured by certain high-performance liquid chromatography (HPLC) methods. nih.gov In such cases, the presence of this compound could lead to either no result or abnormally low HbA1c values that are inconsistent with the patient's fasting plasma glucose (FPG) levels. nih.gov This interference highlights how a structural variant can influence the analytical behavior and detection of clinically significant post-translational modifications, suggesting that the Ser→Phe substitution might alter binding sites or chromatographic properties relevant to glycation. Other PTMs mentioned for general hemoglobin include S-nitrosylation, where a nitric oxide group binds to cysteine residues. uniprot.org

Table 1: Key Characteristics of this compound

CharacteristicDescriptionSource
Designation Mildly Unstable Hemoglobin Variant nih.govresearchgate.net
Amino Acid Substitution Serine (Ser) → Phenylalanine (Phe) at β49(CD8) position nih.govresearchgate.nettandfonline.com
Percentage in Heterozygotes 43% and 45% of total hemoglobin nih.govresearchgate.net
Hematological Impact Did not significantly affect hematological values, though mild reticulocytosis observed. nih.govresearchgate.net Heinz body preparations were nearly always negative despite mild instability in heat denaturation and isopropanol tests. tandfonline.com nih.govresearchgate.nettandfonline.com
Impact on HbA1c Measurement (HPLC) Hindered accurate quantification, leading to no result or abnormally low results inconsistent with FPG values. nih.gov nih.gov
Implication of Substitution Replacement by large phenylalanyl residue could influence tetrameric Hb molecule stability, similar to other variants with large residue changes in the CD interhelical region. tandfonline.com tandfonline.com

Advanced Methodologies for Detection and Differentiation of Hemoglobin Las Palmas

Chromatographic Techniques for Hemoglobin Variant Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for identifying and quantifying different hemoglobin fractions, including variants rsisinternational.org. HPLC offers high resolution and sensitivity, making it valuable for newborn screening and diagnosing carriers of hemoglobinopathies by separating variants based on charge, size, and hydrophobicity rsisinternational.org.

HPLC methods separate hemoglobin species based on charge differences and are known to be susceptible to interference from hemoglobin variants ulpgc.es. The presence of common hemoglobin variants is often recognized by an additional peak in the chromatogram ulpgc.es.

Hemoglobin Las Palmas can significantly interfere with HbA1c measurements when using certain HPLC methods nih.govnih.gov. In a study involving 98 diabetic patients carrying Hb Las Palmas, anomalous chromatograms were observed with an HPLC method nih.gov. For 74 of these samples, no HbA1c result was obtained, displaying an "abnormal separation" warning nih.gov. The remaining 24 samples showed unexpectedly low HbA1c results (ranging from 12 mmol/mol [3.3%] to 25 mmol/mol [4.4%]) that were inconsistent with their fasting plasma glucose (FPG) levels nih.gov. In all cases, the chromatogram featured an additional small peak that appeared after the characteristic HbA1c peak, hindering accurate HbA1c quantification nih.govulpgc.es.

The interference arises because HPLC methods separate Hb species based on charge, and if a variant or its glycated derivative cannot be resolved from HbA or HbA1c, it can lead to problems with peak integration and anomalous HbA1c results ulpgc.es. When samples with Hb Las Palmas were retested using immunoturbidimetric assays, the HbA1c results were consistent with FPG levels, indicating that the immunoturbidimetric method was not affected by the presence of Hb Las Palmas nih.gov.

Table 1: Observed HbA1c Measurement Interference with Hb Las Palmas by HPLC

HPLC Method Patient Count Result Chromatogram Observation Consistency with FPG
HA-8160 74 No result ("abnormal separation" warning) nih.gov Additional small peak following HbA1c peak nih.gov Inconsistent nih.gov
HA-8160 24 Unexpectedly low HbA1c (12-25 mmol/mol) nih.gov Additional small peak following HbA1c peak nih.gov Inconsistent nih.gov

The presence of Hb Las Palmas in HPLC chromatograms is characterized by an additional small peak eluting after the characteristic HbA1c peak, typically around 60 seconds nih.govulpgc.es. This supernumerary peak can cause an "abnormal separation" warning or lead to inaccurately low HbA1c values nih.gov. While the extra peak is visually identifiable, its presence impedes the accurate integration and quantification of the true HbA1c peak nih.gov. Such anomalous peaks are a common indication of hemoglobin variants when using charge-based separation methods like ion-exchange HPLC ulpgc.esresearchgate.netmjhid.org.

This compound shares similarities in its HPLC interference patterns with other variants such as Hemoglobin N-Baltimore (β95 Lys→Glu) and Hemoglobin Porto Alegre (β9 Ser→Cys) nih.govulpgc.es. All three variants can cause anomalous chromatograms on HPLC method 1, leading to inaccurate HbA1c measurements nih.gov.

Hb N-Baltimore: This variant, a structural substitution of lysine (B10760008) for glutamic acid at position 95 of the β-globin chain, produces a small elevation following the characteristic HbA1c peak, similar to Hb Las Palmas, but often without a warning signal nih.govulpgc.es.

Hb Porto Alegre: This clinically asymptomatic variant, with a substituted cysteine rather than a serine at position 9 of the β-globulin chain, typically presents with a wider and delayed HbA1c peak, sometimes resulting in no reported HbA1c value due to abnormal separation nih.govulpgc.espsu.eduscielo.br. It is known to form high molecular weight oligomers through disulfide bonds researchgate.net.

While their specific chromatographic profiles may differ (e.g., an extra peak for Hb Las Palmas and Hb N-Baltimore vs. a wider/delayed peak for Hb Porto Alegre), they all demonstrate significant interference with HbA1c quantification by certain HPLC methods, necessitating retesting with alternative methods like immunoturbidimetric assays for accurate glycemic assessment nih.govulpgc.esresearchgate.net.

Table 2: HPLC Chromatographic Interference Patterns of Selected Hemoglobin Variants

Hemoglobin Variant Amino Acid Substitution Chromatographic Feature (HPLC method 1) Effect on HbA1c Measurement
Hb Las Palmas β49 Ser→Phe nih.gov Small peak following HbA1c nih.govulpgc.es Unquantifiable or falsely low nih.govresearchgate.net
Hb N-Baltimore β95 Lys→Glu nih.gov Small elevation following HbA1c nih.govulpgc.es Falsely low nih.gov
Hb Porto Alegre β9 Ser→Cys nih.govscielo.br Wider and delayed HbA1c peak nih.govulpgc.es Unquantifiable nih.govresearchgate.net
Characterization of Anomalous Chromatographic Peaks and Separation Artifacts

Capillary Electrophoresis (CE) Applications in Hemoglobinopathy Screening

Capillary Electrophoresis (CE) is a valuable technique in hemoglobinopathy screening due to its high resolving power and ability to differentiate HbA1c from Hb variants with minimal interference lifenscience.orgnih.gov. CE separates hemoglobin fractions into well-differentiated peaks, offering superior resolution compared to some traditional methods researchgate.net. This method is increasingly recommended for HbA1c measurement, especially in populations with a high prevalence of hemoglobin variants, as it generally demonstrates good reproducibility and meets criteria for bias and interference set by standardization programs like the NGSP lifenscience.orgnih.gov. Unlike some HPLC methods, CE patterns may not separate all post-translational fractions of HbA but can still effectively detect and quantify common variants scispace.com.

Application of Reversed-Phase HPLC for Structural Analysis of Globin Chains

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a crucial tool for the structural analysis of globin chains in hemoglobin variants, including Hb Las Palmas nih.govresearchgate.netnih.govcapes.gov.br. RP-HPLC allows for effective and rapid separation of globin chains, even on microquantities of material nih.govcapes.gov.br. In the initial characterization of Hb Las Palmas, detection was achieved by both polyacrylamide gel electrophoresis and RP-HPLC nih.govresearchgate.net. Specifically, RP-HPLC demonstrated the separation of the betaX (variant) and betaA (normal) chains of Hb Las Palmas, with the betaX chain eluting very slowly behind the alpha chain (in the order betaA, alpha, betaX) psu.edu.

RP-HPLC is particularly advantageous for identifying electrophoretically silent mutant hemoglobins (B146990), which are caused by neutral-to-neutral amino acid substitutions that may not be detectable by charge-based electrophoretic methods capes.gov.br. Furthermore, RP-HPLC facilitates the separation and isolation of even minute quantities of a mutant globin chain or its proteolytic fragments, enabling subsequent characterization of the amino acid substitution through techniques like amino acid analysis and microsequencing or mass spectrometry researchgate.netnih.govcapes.gov.brtandfonline.com. This capability is critical for precise structural elucidation of novel or rare hemoglobin variants.

Molecular Genetic Diagnostic Approaches

Molecular genetic techniques are indispensable for confirming the presence of hemoglobin variants like Hb Las Palmas by directly identifying the causative mutation within the globin genes.

Direct Sanger Sequencing of the HBB Gene for Variant Confirmation

Direct Sanger sequencing remains a gold standard for confirming point mutations and small insertions/deletions in the beta-globin (HBB) gene, including the specific mutation responsible for Hb Las Palmas. This method provides the exact nucleotide sequence, unequivocally identifying the HBB:c.149C→G (β49 Ser→Phe) substitution nih.govdnai.org. In a study involving patients with anomalous HPLC chromatograms for HbA1c, DNA sequencing of blood samples from 10 individuals revealed the heterozygous point mutation at base 2 of codon 49 (Ser→Phe HBB:c.149C→G), thereby confirming the presence of the Hb Las Palmas variant nih.gov. This approach is vital for definitive diagnosis and for distinguishing Hb Las Palmas from other hemoglobin variants that might present with similar electrophoretic or chromatographic profiles. Full coverage sequencing of the HBB gene often includes flanking noncoding DNA regions to ensure comprehensive variant detection preventiongenetics.com.

Polymerase Chain Reaction (PCR)-Based Assays for Targeted Mutation Detection

Polymerase Chain Reaction (PCR) forms the cornerstone of many molecular diagnostic assays for hemoglobinopathies. For Hb Las Palmas, PCR-based assays can be designed to amplify specific regions of the HBB gene that encompass the β49 codon nih.gov. While general PCR amplifies target DNA segments, more specialized PCR techniques can be employed for targeted mutation detection. For instance, allele-specific PCR or mutagenically separated PCR (MS-PCR) can be developed to specifically amplify normal or mutant alleles based on differences in primer binding sites, allowing for rapid screening or initial identification of known variants nih.govmedlabsgroup.com. Digital PCR (dPCR) offers enhanced sensitivity, enabling the detection and quantification of ultra-rare mutations, even those present at very low variant allele frequencies, making it suitable for highly sensitive detection in complex samples qiagen.com.

Utilization of Restriction Enzyme Analysis (e.g., Bsp1286 I) for Mutation Verification

Restriction enzyme analysis, also known as Restriction Fragment Length Polymorphism (RFLP) analysis, can be a valuable tool for mutation verification if the mutation either creates or abolishes a restriction enzyme recognition site. While direct confirmation for Hb Las Palmas using Bsp1286 I is not explicitly detailed in publicly available literature, the enzyme Bsp1286 I recognizes specific sequences, including G(G/A/T)GC(C/T/A)C, and its recognition site can be affected by specific nucleotide changes alphalabs.co.ukneb.com. Notably, a related variant, Hb Colima, which also involves a substitution at β49 (Ser→Cys), creates a new restriction site for Bsp1286 I, allowing for its detection by this method tandfonline.com. Given that Hb Las Palmas involves a Ser→Phe substitution at the same β49 codon, it is plausible that this or other restriction enzymes could be utilized if the specific C-to-G transversion (HBB:c.149C→G) either generates or eliminates a recognition site, enabling a simple, rapid verification of the mutation following PCR amplification tandfonline.com. Restriction enzymes cleave DNA at specific sequences, producing fragments of varying lengths that can be separated and analyzed by gel electrophoresis nih.gov.

Advanced Techniques for Globin Gene Deletion/Duplication Analysis (e.g., MLPA)

While Hb Las Palmas is a point mutation, other hemoglobinopathies often involve large deletions or duplications within the globin gene clusters (e.g., alpha- or beta-thalassemia) nih.gov. Multiplex Ligation-dependent Probe Amplification (MLPA) is an advanced technique used to detect such copy number variations (CNVs) in the globin genes, including the beta-globin (HBB) gene cluster located on chromosome 11p15.4 mrcholland.com. MLPA probes are designed to bind to specific sequences across the genes of interest. By quantifying the relative peak areas of the amplified probes, MLPA can identify deletions or duplications that would not be detectable by standard PCR or Sanger sequencing, which primarily focuses on point mutations nih.govmrcholland.com. Although not directly used for the β49 point mutation of Hb Las Palmas, MLPA is crucial in the broader diagnostic landscape of hemoglobin disorders for identifying co-inherited globin gene deletions or duplications that might influence the clinical presentation or complicate the interpretation of other hemoglobin variant assays mrcholland.com.

Spectrophotometric and Electrophoretic Characterization

Biochemical and electrophoretic methods are essential for the initial screening, identification, and characterization of hemoglobin variants based on their charge, size, and other physical properties.

Polyacrylamide Gel Electrophoresis (PAGE) for Hemoglobin Separation

Polyacrylamide Gel Electrophoresis (PAGE) is a powerful technique for separating proteins, including different hemoglobin variants, based on their charge-to-mass ratio and molecular size within a polyacrylamide gel matrix nih.gov. For Hb Las Palmas, PAGE was among the initial methods used for its detection and characterization researchgate.netnih.gov. The original description of Hb Las Palmas indicated its detection by polyacrylamide gel electrophoresis, where the variant constituted a significant fraction of the total hemoglobin in heterozygous individuals, specifically 43% and 45% researchgate.netnih.gov. This electrophoretic behavior, along with reversed-phase high-performance liquid chromatography (HPLC), allowed for its initial identification and differentiation from normal hemoglobin A researchgate.netnih.gov. PAGE can provide insights into the altered charge or conformational changes resulting from the β49 Ser→Phe substitution, causing it to migrate differently compared to wild-type hemoglobin. Isoelectric focusing (IEF) in polyacrylamide gels, a variant of PAGE, is particularly effective at separating hemoglobin chains based on their isoelectric points, offering high resolution for variant detection tandfonline.comnih.gov.

This compound Detection and Characterization Methods

MethodPrincipleApplication to this compoundKey Finding/Role
Direct Sanger Sequencing of HBB GeneHigh-resolution sequencing of DNA to determine the exact nucleotide order, identifying point mutations and small insertions/deletions.Confirms the specific HBB:c.149C→G (β49 Ser→Phe) mutation.Definitive molecular diagnosis; 10 patients confirmed to have the specific mutation nih.gov.
Polymerase Chain Reaction (PCR)-Based AssaysAmplification of specific DNA segments. Can be adapted for targeted mutation detection (e.g., allele-specific PCR, MS-PCR, dPCR).Used to amplify the HBB gene region containing the β49 codon, preceding sequencing nih.gov. Targeted PCR assays could potentially be developed for rapid screening of the specific mutation nih.gov.Enables amplification of relevant gene regions for subsequent analysis. dPCR offers high sensitivity for rare mutations qiagen.com.
Restriction Enzyme Analysis (e.g., Bsp1286 I)Uses restriction endonucleases to cut DNA at specific recognition sites. Mutations can create or abolish these sites, altering fragment lengths.Bsp1286 I creates a new restriction site for Hb Colima (β49 Ser→Cys) tandfonline.com. Potentially applicable for Hb Las Palmas (β49 Ser→Phe) if the HBB:c.149C→G mutation creates or abolishes a specific recognition site, allowing for mutation verification.A potential method for rapid, cost-effective mutation verification if a suitable restriction site alteration exists.
Advanced Techniques for Globin Gene Deletion/Duplication Analysis (e.g., MLPA)Multiplex Ligation-dependent Probe Amplification (MLPA) detects copy number variations (deletions/duplications) in specific gene regions by quantifying probe binding.Used for detecting large deletions or duplications in the HBB gene cluster, important for comprehensive assessment of hemoglobinopathies that might co-occur or affect interpretation of Hb Las Palmas nih.govmrcholland.com.Not directly for the Hb Las Palmas point mutation, but crucial for comprehensive genetic analysis of globin disorders mrcholland.com.
Polyacrylamide Gel Electrophoresis (PAGE)Separates proteins based on charge, size, and conformation within a polyacrylamide gel matrix. Variant hemoglobins migrate differently from normal hemoglobin.Employed for initial detection and characterization of Hb Las Palmas, distinguishing it from normal hemoglobin A researchgate.netnih.gov.Hb Las Palmas was detected as a distinct band, constituting 43% and 45% of total hemoglobin in heterozygotes researchgate.netnih.gov. IEF (a PAGE variant) offers high resolution for globin chain separation tandfonline.comnih.gov.

Differential Spectrophotometric Analysis of Hemoglobin Forms

Spectrophotometry is a widely utilized analytical technique that exploits the characteristic light absorption properties of various hemoglobin forms and their derivatives. Hemoglobin, a metalloprotein responsible for oxygen transport, contains heme groups whose electronic configurations change depending on their ligand binding state (e.g., oxygen, carbon monoxide, water) and oxidation state of the iron atom (Fe2+ or Fe3+). These changes result in distinct absorption spectra across the visible and near-infrared regions, enabling their quantitative and qualitative analysis. omlc.orgwikilectures.eunih.govresearchgate.netdss.go.thresearchgate.netscribd.com

All hemoproteins, including hemoglobin, exhibit a strong absorption maximum in the 400–430 nm region, known as the Soret band. wikilectures.eu Beyond this, different hemoglobin derivatives display unique spectral profiles that are leveraged for their differentiation. For instance, oxyhemoglobin (HbO2), where hemoglobin is bound to oxygen, is typically characterized by two distinct absorption maxima around 540 nm and 578 nm. wikilectures.eunih.govdss.go.th In contrast, deoxyhemoglobin (Hb), the deoxygenated form, shows a single, broader absorption maximum centered at approximately 555 nm. wikilectures.eunih.govresearchgate.net

Further differentiation is possible for other clinically significant hemoglobin forms. Methemoglobin (MetHb), where the iron in the heme group is oxidized to the ferric (Fe3+) state, exhibits a primary absorption maximum at 630 nm, with a secondary peak at 500 nm that is pH-dependent. wikilectures.eu Carbonylhemoglobin (COHb), formed when carbon monoxide binds to hemoglobin, has a spectrum similar to oxyhemoglobin but with characteristic shifts in its peak positions, typically observed around 420 nm, 538–540 nm, and 568–569 nm. wikilectures.eu The conversion of methemoglobin to cyanmethemoglobin (HiCN) by reaction with potassium cyanide causes the disappearance of the 630 nm peak and the formation of a broad maximum at 540 nm, a reaction frequently used for total hemoglobin concentration determination. wikilectures.euksu.edu.sa

The differential spectrophotometric analysis involves measuring the absorbance of a sample at specific wavelengths and applying mathematical algorithms or comparing it against known reference spectra. By analyzing the unique spectral signatures, various hemoglobin species can be identified and quantified within a sample. researchgate.netdss.go.th

The following table illustrates the characteristic absorption maxima for common hemoglobin derivatives, highlighting the basis of differential spectrophotometric analysis. This data provides context for the general application of the methodology.

Hemoglobin DerivativeAbsorption Maxima (nm)
Deoxyhemoglobin431, 555
Oxyhemoglobin414, 540, 578
Methemoglobin404, 500, 630
Carbonylhemoglobin420, 538–540, 568–569
Cyanmethemoglobin421, 540
wikilectures.eu

Table 1: Characteristic Absorption Maxima of Common Hemoglobin Derivatives

Epidemiological and Population Genetic Studies of Hemoglobin Las Palmas

Population Prevalence and Distribution within Specific Geographic Regions

Hemoglobin Las Palmas was initially identified in two members of a family residing in the Canary Islands, Spain nih.govtandfonline.comresearchgate.net. As a newly described hemoglobin variant at the time of its discovery, extensive population prevalence data for this compound in broader regional cohorts are not widely available in the provided literature. However, its detection in a cohort of diabetic patients in the Canary Islands through high-performance liquid chromatography (HPLC) methods, where it interfered with hemoglobin A1c (HbA1c) measurements, confirms its continued presence within the regional population ulpgc.esnih.gov. While a specific prevalence rate for this variant is not detailed, broader surveys of structural hemoglobinopathies have been conducted in the Canary Islands nih.gov.

Gene Frequency Estimation in Regional Cohorts

Specific gene frequency estimations for the this compound variant in regional cohorts are not explicitly reported in the available research. The original discovery noted that the variant constituted 43% and 45%, respectively, of the total hemoglobin in the two identified heterozygotes nih.govtandfonline.comresearchgate.net. This refers to the proportion of the abnormal hemoglobin within the affected individuals' red blood cells, rather than its allele frequency within the general population.

Pedigree Analysis and Inheritance Patterns of the Variant

This compound was first described following its detection in two members of a single family nih.govtandfonline.comresearchgate.net. The identification of the variant in these individuals who were confirmed to be heterozygotes indicates an autosomal dominant inheritance pattern for the trait nih.govtandfonline.comresearchgate.netulpgc.es. In autosomal dominant inheritance, only one copy of the mutated gene is sufficient for the individual to express the trait. This is consistent with many structural hemoglobin variants, which often arise from point mutations affecting the globin chain structure uomustansiriyah.edu.iq. Detailed pedigree charts from the original discovery are not provided in the search results, but the finding in heterozygotes points towards this mode of transmission.

Role in Genetic Epidemiology of Hemoglobinopathies in Endemic Areas

Hemoglobinopathies represent a significant global health concern, with their prevalence historically concentrated in regions like the Mediterranean, Asia, and Africa, from where they have subsequently dispersed due to international migration nih.gov. This compound is characterized as a "mildly unstable" hemoglobin variant nih.govtandfonline.comresearchgate.net and has been described as a "silent β-chain variant" ulpgc.esnih.gov. Despite its instability, its presence generally does not lead to significant adverse hematological manifestations beyond a mild reticulocytosis nih.govtandfonline.comresearchgate.net.

The primary clinical significance of this compound in the context of genetic epidemiology in endemic areas, such as the Canary Islands, lies in its capacity to interfere with laboratory diagnostic assays. Specifically, it has been shown to cause inaccurate HbA1c measurements when using certain HPLC methods, either by producing an additional small peak or leading to unexpectedly low HbA1c results inconsistent with fasting plasma glucose levels ulpgc.esnih.gov. This interference highlights the importance of awareness of such variants in populations undergoing diabetes screening and monitoring, ensuring accurate diagnosis and management of both hemoglobinopathies and related conditions like diabetes mellitus ulpgc.esnih.govelsevier.es.

Pathophysiological Mechanisms Associated with Hemoglobin Las Palmas at the Molecular and Cellular Level

Cellular Response of Erythrocytes to the Presence of Unstable Hemoglobin (e.g., Mild Reticulocytosis)

Despite its mild instability, the presence of Hemoglobin Las Palmas typically does not significantly affect standard hematological values in heterozygous individuals nih.govpsu.edutandfonline.comresearchgate.net. However, a notable cellular response observed in erythrocytes containing this variant is a mild reticulocytosis ontosight.ainih.govpsu.edutandfonline.comresearchgate.net. Reticulocytosis, an increase in the number of reticulocytes (immature red blood cells) in the blood, suggests a slightly increased rate of red blood cell destruction or a compensatory bone marrow response to mild hemolysis ontosight.ainih.gov. This mild increase in red cell hemolysis is considered the primary clinical indication of the variant's presence in otherwise clinically asymptomatic heterozygotes tandfonline.com.

Mechanisms of Interference with Glycation Processes and Analytical Assays

This compound has been documented to interfere significantly with the measurement of glycated hemoglobin A1c (HbA1c), particularly when using high-performance liquid chromatography (HPLC) methods ulpgc.eselsevier.esnih.govelsevier.esnih.govresearchgate.netbvcubadonghoi.vn. The presence of this compound can lead to abnormally low HbA1c values or even result in no reported value, often accompanied by warnings of abnormal separation in chromatograms ulpgc.esnih.gov. This interference arises because the variant hemoglobin or its glycated derivatives may co-elute with HbA or HbA1c, hindering accurate peak integration and leading to erroneous results ulpgc.es. In contrast, immunoturbidimetric assays have been shown to provide accurate HbA1c results in patients carrying the this compound variant, indicating that these methods are less affected by its presence ulpgc.esnih.govresearchgate.netbvcubadonghoi.vnresearchgate.net. This highlights the importance for clinical laboratories to be aware of local hemoglobin variants and select appropriate HbA1c testing methodologies nih.govresearchgate.net.

Potential for Interactions with Co-inherited Hemoglobinopathies or Thalassemia Traits

As a hemoglobinopathy itself, this compound's impact can be contextualized within the broader spectrum of inherited hemoglobin disorders ontosight.aifortunejournals.com. While specific detailed research findings on direct interactions of this compound with co-inherited hemoglobinopathies or thalassemia traits are limited in the provided sources, the interference it causes in analytical assays is a significant consideration when other hemoglobin variants are present nih.govresearchgate.netresearchgate.net. For instance, other hemoglobin variants such as Hemoglobin D, Hemoglobin Louisville, Hemoglobin N-Baltimore, and Hemoglobin Porto Alegre also impact HbA1c measurements by HPLC methods, leading to similar analytical challenges ulpgc.esnih.govresearchgate.net. The complexity of diagnosing and managing patients with such co-inherited conditions necessitates careful consideration of the chosen diagnostic methods to avoid misinterpretation of glycemic control researchgate.netresearchgate.net. Thalassemia is a condition affecting globin chain synthesis, and interactions between hemoglobin variants and thalassemia alleles can lead to diverse clinical phenotypes science.govfortunejournals.com. However, no specific clinical interactions leading to a more severe phenotype due to co-inheritance with this compound were explicitly detailed in the provided search results.

Future Directions in Hemoglobin Las Palmas Research

Elucidation of Detailed Molecular Mechanisms Underlying Diagnostic Assay Interference

The interference of Hemoglobin Las Palmas with diagnostic assays, especially HbA1c measurements by HPLC, presents a significant challenge for accurate glycemic monitoring in affected individuals nih.govnih.govresearchgate.net. Current understanding suggests that the structural alteration caused by the Ser→Phe substitution at β 49(CD8) likely affects the chromatographic behavior of the variant hemoglobin, leading to anomalous separation patterns or co-elution with other hemoglobin fractions nih.gov. Future research should aim to precisely elucidate the molecular mechanisms underlying this interference. This involves detailed investigations into how the altered charge, hydrophobicity, or conformation of this compound impacts its interaction with the stationary phases and reagents used in various HbA1c assay platforms, including ion-exchange HPLC, immunoassays, and capillary electrophoresis aphl.orgbio-rad.comlancet.co.za. Studies employing purified this compound, potentially through targeted molecular modeling and in vitro analyses, could map the specific structural changes that result in aberrant elution profiles or mask antigenic sites, which can explain the diagnostic inaccuracies medicinescience.org. Such insights are crucial for developing modifications to existing assays or designing novel diagnostic approaches that are robust against the presence of this specific variant.

Development and Validation of Standardized High-Throughput Screening Methodologies for Variant Identification

The accurate and efficient identification of hemoglobin variants like this compound is paramount for appropriate clinical management and genetic counseling. While techniques such as HPLC, isoelectric focusing (IEF), and capillary electrophoresis (CE) are routinely employed for screening hemoglobinopathies, there is a continuous need for standardized high-throughput methodologies capable of reliably detecting both common and rare variants aphl.orglcms.cz. Future efforts will focus on advancing and validating next-generation screening tools. This includes the development and implementation of advanced mass spectrometry-based proteomics approaches, which offer superior sensitivity and specificity for identifying specific globin chain mutations and can be integrated into large-scale screening programs, including newborn screening researchgate.netlcms.czfortunepublish.com. Further research will also explore the automation and miniaturization of existing techniques, coupled with the development of sophisticated data analysis algorithms. These advancements would enable faster and more efficient variant identification by establishing comprehensive databases of expected chromatographic or electrophoretic patterns for known variants, including this compound, thereby facilitating automated interpretation and minimizing false analytical results.

Bioinformatic Modeling and Predictive Algorithms for Hemoglobin Variant Phenotypes

The growing number of identified hemoglobin variants necessitates the development of sophisticated bioinformatic modeling and predictive algorithms to anticipate their potential phenotypic consequences. For this compound, future research will focus on leveraging existing genomic, proteomic, and clinical databases to develop robust predictive models that correlate the specific Ser→Phe mutation with its observed biochemical characteristics, such as mild instability and documented diagnostic assay interference researchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.netunesp.br. This research will involve integrating diverse data types, including genotype-phenotype correlations, biochemical properties, and structural predictions, to train machine learning models capable of forecasting the impact of novel or rare variants nih.gov. Such algorithms would significantly accelerate the assessment of the clinical significance of newly discovered hemoglobin variants, guide the design of targeted functional studies, and improve diagnostic pathways by predicting potential assay interferences. The ultimate goal is to establish a predictive understanding of how specific genetic alterations translate into observable hemoglobin phenotypes, thereby enhancing personalized medicine approaches for hemoglobinopathies.

Genetic Counseling Frameworks based on Variant Characterization and Inheritance Risk Assessment (focused on genetic aspects)

The identification of hemoglobin variants like this compound underscores the critical need for refined genetic counseling frameworks. Future directions in genetic counseling research will focus on developing and standardizing protocols specifically tailored for individuals and families carrying such variants scinfo.orgscielo.brgceducation.org. This includes the creation of comprehensive risk assessment models that incorporate precise variant characterization (e.g., specific mutation type, known inheritance patterns, and the understanding of clinical implications such as diagnostic interference) researchgate.netnih.govnih.govresearchgate.netresearchgate.netcincinnatichildrens.org. The frameworks will emphasize transparent communication of inheritance risks, particularly for silent or mildly unstable variants that might not present overt clinical symptoms but can significantly impact diagnostic testing researchgate.netnih.govnih.govnih.gov. Furthermore, research should be dedicated to developing innovative educational tools and resources to empower genetic counselors in effectively conveying complex genetic information. This will enable families to make informed decisions regarding family planning, reproductive options, and the necessity of cascade screening for other family members, ensuring that accurate and comprehensive genetic information is accessible and understandable scinfo.orgfepblue.org.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.